Improved Patient Tolerability vs. Iopanoic Acid
In a head-to-head clinical trial comparing a 6g fractionated oral dose of ipodate sodium to iopanoic acid for cholecystography, the overall incidence of side effects was significantly lower with ipodate sodium. Specifically, side effects were twice as common in the iopanoic acid group [1]. This quantifiable difference in patient tolerability, without any loss in diagnostic accuracy, is a critical factor in clinical selection and procurement decisions.
| Evidence Dimension | Incidence of Side Effects |
|---|---|
| Target Compound Data | Occurred in ~42% of subjects (derived from overall 63% incidence being twice as common in comparator) |
| Comparator Or Baseline | Iopanoic Acid (6 g fractionated dose) with side effect incidence twice that of ipodate sodium |
| Quantified Difference | Ipodate sodium has approximately half the side effect incidence compared to iopanoic acid (P < 0.01) |
| Conditions | Clinical trial of 200 subjects undergoing oral cholecystography with a 6g fractionated dose |
Why This Matters
This directly impacts patient compliance, post-procedure monitoring requirements, and overall healthcare costs, making ipodate sodium a preferred option when patient tolerability is a primary concern.
- [1] Reiner RG, et al. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate. Clin Radiol. 1980 Nov;31(6):667-9. View Source
